molecular formula C7H5F4N B1271942 2-Fluoro-4-(trifluoromethyl)aniline CAS No. 69409-98-9

2-Fluoro-4-(trifluoromethyl)aniline

Cat. No. B1271942
CAS RN: 69409-98-9
M. Wt: 179.11 g/mol
InChI Key: ARHDUOQIXLGANT-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-Fluoro-4-(trifluoromethyl)aniline

2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative that has gained significant attention due to its utility in the synthesis of various biologically active compounds and as a building block for more complex chemical structures. The presence of both fluoro and trifluoromethyl groups on the benzene ring of aniline makes it a unique compound with distinct reactivity and properties.

Synthesis Analysis

The synthesis of fluorinated anilines, including 2-Fluoro-4-(trifluoromethyl)aniline, can be achieved through different synthetic routes. One approach involves the anionic activation of the trifluoromethyl group, which has been utilized to create novel isoxazoles and 1,3,5-triazines . Another method includes the visible-light-promoted radical trifluoromethylation of free anilines using Togni reagent, which allows for the transformation of these products into various fluorine-containing molecules and heterocyclic compounds . Additionally, the synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, has been reported, which serves as an intermediate for the antitumor agent nilotinib .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)aniline consists of a benzene ring substituted with fluoro and trifluoromethyl groups at the 2 and 4 positions, respectively, and an amine group at the para position. This arrangement of substituents affects the electron distribution within the molecule, which in turn influences its reactivity and interaction with other chemical species.

Chemical Reactions Analysis

2-Fluoro-4-(trifluoromethyl)aniline participates in various chemical reactions due to its activated trifluoromethyl group. For instance, it can undergo elimination of fluoride to generate intermediate products that can be further transformed into different chemical structures . The compound's reactivity under visible light has also been exploited for the radical trifluoromethylation of free anilines, leading to the production of valuable fluorine-containing molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)aniline are influenced by its fluorinated substituents. The trifluoromethyl group is known to impart stability and lipophilicity to the molecule, while the fluoro group can affect the acidity of the amine and the overall polarity of the compound. These properties are crucial for the compound's application in various chemical syntheses and its potential biological activity. The polymerization of related fluoro-substituted anilines has been studied, revealing insights into the solubility and thermal stability of the resulting polymers .

Scientific Research Applications

Monodentate Transient Directing Group in Organic Synthesis

2-Fluoro-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) to facilitate Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is efficient and exhibits good functional group tolerance. The resulting products can be transformed into quinazoline and fused isoindolinone scaffolds, which are valuable in diverse synthetic applications (Wu et al., 2021).

Nonlinear Optical (NLO) Materials

Compounds like 4-fluoro-3-(trifluoromethyl)aniline have been investigated for their potential use in nonlinear optical (NLO) materials. Vibrational analysis using Fourier Transform-Infrared and Raman techniques, along with theoretical density functional theory computations, have provided insights into their structure and electronic properties, crucial for NLO applications (Revathi et al., 2017).

Crystallography and Molecular Interactions

Studies on 2-fluoro-6-(trifluoromethyl)aniline and related compounds have shown the importance of weak fluorine-centered halogen interactions in nucleation and crystal growth. These compounds exhibit unique molecular packing in their crystal structures, significantly influenced by highly electronegative fluorine atoms (Mondal et al., 2018).

Development of Metal Complexes and Antiproliferative Agents

2-Fluoro-3-(trifluoromethyl)aniline has been used in synthesizing Cu(II) and Pd(II) complexes with potential antiproliferative activities. These compounds have been studied for their structural properties and reactivity, and their potential as antiproliferative agents has been evaluated (Kasumov et al., 2016).

Kinase Inhibitor Research

Analogues of 2-fluoroaniline, like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, have been docked with c-Met kinase to understand their inhibitory mechanisms. These studies are vital for developing new kinase inhibitors, with implications in cancer therapy and drug development (Caballero et al., 2011).

Synthesis of Isatin Derivatives

2-Fluoroaniline derivatives have been used in the synthesis of various isatin derivatives, which are important in pharmaceutical research. These synthetic methods offer routes to create diverse chemical structures with potential biological activities (Zhenmin, 2008).

Electropolymerization Studies

The electropolymerization behavior of fluoro-substituted anilines, including 2-fluoroaniline, has been studied, revealing insights into the mechanisms and properties of the resulting polymers. Such studies are crucial for developing new materials with specific electronic and optical properties (Cihaner & Önal, 2002).

Synthesis of Nilotinib Intermediates

2-Fluoroaniline derivatives have been employed in synthesizing intermediates for antitumor agents like nilotinib. This synthesis process is significant for the development and manufacturing of cancer treatment drugs (Shijing, 2013).

Safety And Hazards

2-Fluoro-4-(trifluoromethyl)aniline is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHDUOQIXLGANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372211
Record name 2-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)aniline

CAS RN

69409-98-9
Record name 2-fluoro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-fluorobenzotrifluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To the solution of 2-fluoro-4-(trifluoromethyl)benzoic acid (1 kg, 4.805 mol, 1.00 equivalent “eq.”) and CuCl (14.26 g, 0.144 mol, 0.03 eq.) in t-BuOH (11.7 L) was added triethylamine (TEA, 533.8 g, 5.286 mol, 1.10 eq.) dropwise at room temperature (rt). Then the solution was heated to 50° C. and diphenylphosphoryl azide (DPPA, 1393 g, 5.045 mol, 1.05 eq.) was added dropwise to the solution at 50-60° C. After heating at 80˜85° C. overnight the solution was concentrated under vacuum. The residual was dissolved in H2O and filtered. The filtrate was extracted with ethyl acetate. The organic layers was dried with Na2SO4, filtered and concentrated under vacuum. The residual was dissolved in tert-Butyl methyl ether (TBME) and HCl (gas) was bubbled in for 2 hours. The filtrate was collected and dissolved in water and basified with 2 M NaOH. The solution was extracted with TBME. The organic layers were dried and concentrated under vacuum to give 2-fluoro-4-(trifluoromethyl) aniline (498 g, 58%) as a red oil.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
533.8 g
Type
reactant
Reaction Step One
Quantity
11.7 L
Type
solvent
Reaction Step One
Name
Quantity
14.26 g
Type
catalyst
Reaction Step One
Quantity
1393 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PK Mondal, VR Hathwar, D Chopra - Journal of Fluorine Chemistry, 2018 - Elsevier
Experimental in situ cryo-crystallization studies performed on aniline derivatives depicts that the molecular packing of these compounds is through the utilization of C sp 3/ sp 2 single …
Number of citations: 12 www.sciencedirect.com
MJ Fifolt, RT Olczak, RF Mundhenke… - The Journal of Organic …, 1985 - ACS Publications
Fluoroxytrifluoromethane (CF3OF) and bis (fluoroxy) difluoromethane CF2 (OF) 2 are formed by the reaction of F2 with CO and C02, respectively, over a CsF catalyst in a continuous-…
Number of citations: 40 pubs.acs.org
S Rozen - Chemical reviews, 1996 - ACS Publications
For more than a century1 organofluorine chemistry has regularly used numerous variations of nucleophilic fluorination processes. 2 The field of electrophilic fluorination started to …
Number of citations: 173 pubs.acs.org
MS Malamas, Y Ni, J Erdei, H Stange… - Journal of medicinal …, 2011 - ACS Publications
The identification of highly potent and orally active phenylpyrazines for the inhibition of PDE10A is reported. The new analogues exhibit subnanomolar potency for PDE10A, …
Number of citations: 81 pubs.acs.org
K Sato, H Takahagi, O Kubo, K Hidaka… - Bioorganic & Medicinal …, 2015 - Elsevier
Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) has emerged as a potential peripheral target for the treatment of obesity and metabolic disorders. We previously identified a …
Number of citations: 14 www.sciencedirect.com
CP Chen, JS Swenton - The Journal of Organic Chemistry, 1985 - ACS Publications
The effects of allylic substituents on the regiochemistry of monohydrolysis of tetralin-type quinone bisketals 12 have been studied. The requisite bisketals were prepared by anodic …
Number of citations: 25 pubs.acs.org
PC Fritch, G McNaughton-Smith… - Journal of medicinal …, 2010 - ACS Publications
Current drugs for the treatment of seizure disorders, although effective in many patients, still suffer from a number of failures and are not effective in some forms of resistant epilepsies. …
Number of citations: 58 pubs.acs.org
AJM Miller - 2011 - search.proquest.com
Two major themes are presented, in roughly chronological order: the synthesis and characterization of photoluminescent copper complexes are described, followed by studies on the …
Number of citations: 2 search.proquest.com
SD Kodani - 2018 - search.proquest.com
Design, Synthesis and Evaluation of Dual Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase Inhibitors By SEAN DAVID KODA Page 1 -i- Design, Synthesis and Evaluation of …
Number of citations: 0 search.proquest.com
NB Karroum - 2018 - theses.hal.science
Les récepteurs Toll-like 7 et 8 jouent un rôle important dans l’activation de la réponse immunitaire innée et adaptative. Leur stimulation conduit à la production des cytokines pro-…
Number of citations: 4 theses.hal.science

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